Cas no 1705938-05-1 (methyl 2-(3-{[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine-1-carbonyl)benzoate)
![methyl 2-(3-{[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine-1-carbonyl)benzoate structure](https://www.kuujia.com/scimg/cas/1705938-05-1x500.png)
methyl 2-(3-{[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine-1-carbonyl)benzoate Chemical and Physical Properties
Names and Identifiers
-
- Benzoic acid, 2-[[3-[[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl]-1-piperidinyl]carbonyl]-, methyl ester
- methyl 2-(3-((3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)piperidine-1-carbonyl)benzoate
- methyl 2-(3-{[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine-1-carbonyl)benzoate
- methyl 2-[3-[[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl]piperidine-1-carbonyl]benzoate
-
- Inchi: 1S/C23H22FN3O4/c1-30-23(29)17-9-3-2-8-16(17)22(28)27-12-6-7-15(14-27)13-20-25-21(26-31-20)18-10-4-5-11-19(18)24/h2-5,8-11,15H,6-7,12-14H2,1H3
- InChI Key: SPAUECVYEJXTQA-UHFFFAOYSA-N
- SMILES: FC1=C([H])C([H])=C([H])C([H])=C1C1=NOC(C([H])([H])C2([H])C([H])([H])N(C(C3=C([H])C([H])=C([H])C([H])=C3C(=O)OC([H])([H])[H])=O)C([H])([H])C([H])([H])C2([H])[H])=N1
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 7
- Heavy Atom Count: 31
- Rotatable Bond Count: 6
- Complexity: 636
- Topological Polar Surface Area: 85.5
- XLogP3: 4
methyl 2-(3-{[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine-1-carbonyl)benzoate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6497-0147-3mg |
methyl 2-(3-{[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine-1-carbonyl)benzoate |
1705938-05-1 | 3mg |
$63.0 | 2023-09-08 | ||
Life Chemicals | F6497-0147-2mg |
methyl 2-(3-{[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine-1-carbonyl)benzoate |
1705938-05-1 | 2mg |
$59.0 | 2023-09-08 | ||
Life Chemicals | F6497-0147-2μmol |
methyl 2-(3-{[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine-1-carbonyl)benzoate |
1705938-05-1 | 2μmol |
$57.0 | 2023-09-08 | ||
Life Chemicals | F6497-0147-15mg |
methyl 2-(3-{[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine-1-carbonyl)benzoate |
1705938-05-1 | 15mg |
$89.0 | 2023-09-08 | ||
Life Chemicals | F6497-0147-20mg |
methyl 2-(3-{[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine-1-carbonyl)benzoate |
1705938-05-1 | 20mg |
$99.0 | 2023-09-08 | ||
Life Chemicals | F6497-0147-25mg |
methyl 2-(3-{[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine-1-carbonyl)benzoate |
1705938-05-1 | 25mg |
$109.0 | 2023-09-08 | ||
Life Chemicals | F6497-0147-10μmol |
methyl 2-(3-{[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine-1-carbonyl)benzoate |
1705938-05-1 | 10μmol |
$69.0 | 2023-09-08 | ||
Life Chemicals | F6497-0147-20μmol |
methyl 2-(3-{[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine-1-carbonyl)benzoate |
1705938-05-1 | 20μmol |
$79.0 | 2023-09-08 | ||
Life Chemicals | F6497-0147-40mg |
methyl 2-(3-{[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine-1-carbonyl)benzoate |
1705938-05-1 | 40mg |
$140.0 | 2023-09-08 | ||
Life Chemicals | F6497-0147-5μmol |
methyl 2-(3-{[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine-1-carbonyl)benzoate |
1705938-05-1 | 5μmol |
$63.0 | 2023-09-08 |
methyl 2-(3-{[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine-1-carbonyl)benzoate Related Literature
-
Fabiano Barreto,Jéssica Melo,Louise Jank,Maria do Carmo Ruaro Peralba,Tânia Mara Pizzolato Anal. Methods, 2012,4, 2822-2830
-
Li-Na Lu,Cheng Chen,Kang Xiao,Ting Ouyang,Jun Zhang,Zhao-Qing Liu Catal. Sci. Technol., 2020,10, 7256-7261
-
Sue Watson,Anna M. Grabowska Polym. Chem., 2014,5, 5320-5329
-
Kyungsoo Oh,Jian-Yuan Li,Jinhyang Ryu Org. Biomol. Chem., 2010,8, 3015-3024
-
Ken-ichi Inoue,Ryoji Kusaka,Shu-hei Urashima,Antonio Tsuneshige Phys. Chem. Chem. Phys., 2017,19, 10292-10300
Additional information on methyl 2-(3-{[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine-1-carbonyl)benzoate
Methyl 2-(3-{[3-(2-Fluorophenyl)-1,2,4-Oxadiazol-5-yl]Methyl}Piperidine-1-Carbonyl)Benzoate (CAS No. 1705938-05-1): A Comprehensive Overview
In the realm of pharmaceutical and agrochemical research, methyl 2-(3-{[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine-1-carbonyl)benzoate (CAS No. 1705938-05-1) has emerged as a compound of significant interest. This molecule, characterized by its 1,2,4-oxadiazole core and piperidine scaffold, exemplifies the convergence of structural complexity and functional versatility. Researchers are increasingly exploring its potential applications, particularly in the context of drug discovery and small-molecule therapeutics, where its unique pharmacophore offers promising avenues for modulation of biological targets.
The 1,2,4-oxadiazole moiety, a heterocyclic fragment, is a hallmark of this compound. Known for its metabolic stability and bioisosteric properties, this structural feature is frequently leveraged in medicinal chemistry to enhance drug-like characteristics. Coupled with the fluorophenyl group, which contributes to lipophilicity and target binding affinity, the molecule exhibits a balanced profile suitable for further optimization. The piperidine ring, a common motif in CNS-active compounds, further broadens its applicability, making it a candidate for studies in neurological disorders and GPCR modulation.
Recent trends in AI-driven drug design have amplified interest in compounds like methyl 2-(3-{[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine-1-carbonyl)benzoate. Computational tools, such as molecular docking and QSAR modeling, are being employed to predict its interactions with proteins like kinases or ion channels, addressing common search queries like *"how to predict drug-target interactions"* or *"best software for virtual screening."* These approaches align with the growing demand for cost-effective and time-efficient drug development strategies.
From a synthetic perspective, the compound’s ester functionality (highlighted by the methyl benzoate group) offers opportunities for prodrug development, a topic frequently searched in relation to *"improving oral bioavailability."* This feature is particularly relevant given the pharmaceutical industry’s focus on formulation optimization and controlled release systems. Additionally, the fluorine atom in the 2-fluorophenyl substituent is a strategic choice, as fluorination is a widely discussed tactic for enhancing compound stability and binding selectivity—key concerns in modern lead optimization workflows.
Environmental and green chemistry considerations are also shaping research around this compound. With increasing searches for *"sustainable synthesis methods"* and *"reducing organic solvent waste,"* chemists are exploring catalytic and microwave-assisted routes to synthesize such heterocyclic systems. The 1,2,4-oxadiazole ring, for instance, can be constructed via cyclization reactions under eco-friendly conditions, aligning with the broader push for greener pharmaceuticals.
In summary, methyl 2-(3-{[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine-1-carbonyl)benzoate (CAS No. 1705938-05-1) represents a compelling case study in structure-activity relationship (SAR) exploration. Its multifaceted design caters to contemporary research priorities, from computational drug discovery to sustainable synthesis, making it a noteworthy subject for academic and industrial investigations alike.
1705938-05-1 (methyl 2-(3-{[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine-1-carbonyl)benzoate) Related Products
- 2171929-40-9(3-bromo-2-1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopropaneamidobenzoic acid)
- 1223198-91-1(N-(1,1-dioxo-1lambda6-thiolan-3-yl)methyl-2H-1,3-benzodioxole-5-carboxamide)
- 1369921-33-4(5-Chloro-4-hydroxypicolinonitrile)
- 2228242-15-5(1-(2-fluoropyridin-3-yl)-2,2-dimethylcyclopropylmethanol)
- 2034410-47-2(5-bromo-N-[2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl]thiophene-2-sulfonamide)
- 2173108-88-6(1-(5-Isopropyl-1,3,4-thiadiazol-2-yl)-5-oxopyrrolidine-3-carboxylic acid)
- 111421-95-5(2-(Ethoxycarbonyl)amino-3-methylbutanoic Acid)
- 2680893-21-2(benzyl N-{3-bromo-1H-pyrazolo[3,4-d]pyrimidin-4-yl}carbamate)
- 4016-52-8(9Z-octadecenoic acid 1,1'-[1-[[(1-oxododecyl)oxy]methyl]-1,2-ethanediyl] ester)
- 935696-99-4(Tert-Butyl 1-[(tetrahydro-2H-pyran-4-ylmethyl)piperidin-4-yl]methylcarbamate)


